(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
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Description
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including compounds similar to the one , have been explored for their corrosion inhibition properties. For example, Ech-chihbi et al. (2020) conducted computational and experimental studies on the adsorption and corrosion inhibition performance of benzimidazole derivatives in 1.0 M HCl solution. These compounds showed significant corrosion inhibition for mild steel, operating via a mixed inhibition mechanism and forming a protective barrier film on the metal surface. The study demonstrates the potential of benzimidazole derivatives in protecting metals from corrosion in acidic environments (Ech-chihbi et al., 2020).
Synthesis of Functionalized Molecules
The palladium-catalyzed carbonylative synthesis of functionalized benzimidazoles and benzimidazothiazoles has been investigated, highlighting the reactivity of benzimidazole derivatives under specific conditions. Veltri et al. (2016) studied the synthesis of benzimidazothiazoles via oxidative aminocarbonylation, resulting in compounds with potential applications in medicinal chemistry and materials science. This research underlines the versatility of benzimidazole derivatives in organic synthesis, providing pathways to various functionalized molecules (Veltri et al., 2016).
Anticancer Activity
Research into benzimidazole derivatives also extends into the development of anticancer agents. Rashid et al. (2012) synthesized new benzimidazole-based compounds bearing an oxadiazole nucleus and evaluated their in vitro anticancer activity. One of the compounds exhibited significant growth inhibition activity, underscoring the potential of benzimidazole derivatives in the design of new anticancer drugs (Rashid et al., 2012).
Antioxidant Properties
Alp et al. (2015) prepared novel benzimidazole derivatives and assessed their in vitro antioxidant properties. The study found that some compounds showed strong inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity, indicating their potential as antioxidants (Alp et al., 2015).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-11-26-20-21-15-5-3-4-6-16(15)22(20)19(23)10-8-14-7-9-17-18(12-14)25-13-24-17/h2-10,12H,1,11,13H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDZFJFAJJYFK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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